molecular formula C20H20FN3O B2528500 (4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415503-60-3

(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2528500
M. Wt: 337.398
InChI Key: IKDKFCPTTFRBBK-UHFFFAOYSA-N
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Description


(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone , also known by its chemical formula C₁₉H₂₀FN₃O , is a synthetic organic compound. It belongs to the class of azetidinone derivatives and contains a fluorophenyl group, a benzimidazole moiety, and a ketone functional group. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.



Synthesis Analysis


The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and employ various synthetic methodologies. Key steps may include the formation of the azetidinone ring, introduction of the fluorophenyl group, and subsequent functionalization. Literature reports and patents provide valuable insights into the synthetic routes used to access this compound.



Molecular Structure Analysis


The molecular structure of (4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone reveals its three-dimensional arrangement. Computational methods, such as density functional theory (DFT) calculations, can elucidate bond angles, torsion angles, and electronic properties. The presence of the benzimidazole ring and the fluorine atom in the phenyl group significantly influences its reactivity and pharmacological properties.



Chemical Reactions Analysis


Understanding the reactivity of this compound is crucial. Researchers explore its behavior under various conditions, including acidic, basic, and oxidative environments. Investigating its reactions with nucleophiles, electrophiles, and other functional groups provides insights into potential synthetic transformations and biological interactions.



Physical And Chemical Properties Analysis



  • Physical Properties :

    • Melting Point : Determining the melting point helps characterize its solid-state behavior.

    • Solubility : Investigating its solubility in various solvents informs formulation strategies.

    • Color and Odor : Describing its appearance and odor aids in identification.



  • Chemical Properties :

    • Stability : Assessing its stability under different conditions (e.g., temperature, light, pH) is essential.

    • Acid-Base Behavior : Investigating its acidity or basicity assists in understanding its reactivity.

    • UV-Vis Absorption : Studying its absorption spectrum provides information about chromophores.




Safety And Hazards


Researchers must consider safety precautions when handling this compound. It may pose risks related to toxicity, flammability, and environmental impact. Proper lab practices, protective equipment, and waste disposal protocols are essential.


Future Directions


Future research should focus on:



  • Biological Evaluation : Investigating its pharmacological activity (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Modifying its structure to optimize desired properties.

  • Formulation Development : Designing drug delivery systems or prodrugs.

  • Toxicology Studies : Assessing its safety profile in vivo.


properties

IUPAC Name

(4-fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13(2)19-22-17-5-3-4-6-18(17)24(19)16-11-23(12-16)20(25)14-7-9-15(21)10-8-14/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKFCPTTFRBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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